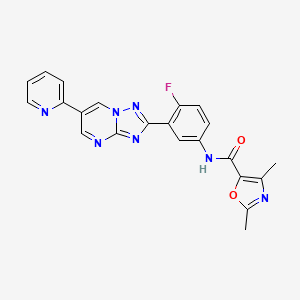

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Vue d'ensemble

Description

GNF6702 est un médicament antiprotozoaire à large spectre inventé par des chercheurs du Genomics Institute de la Novartis Research Foundation en 2013 . Il présente une activité contre la leishmaniose, la maladie de Chagas et la maladie du sommeil, qui sont causées par des parasites kinétoplastides . Ces parasites partagent des caractéristiques biologiques similaires, ce qui rend GNF6702 efficace contre les trois maladies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GNF6702 implique la condensation formelle du groupe carboxy de l'acide 2,4-diméthyl-1,3-oxazole-5-carboxylique avec le groupe amino aromatique de la 4-fluoro-3-[6-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]aniline . Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter la réaction de condensation .

Méthodes de production industrielle : Les méthodes de production industrielle de GNF6702 sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu pour garantir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Substitution Reactions

Substitution occurs primarily at the triazolopyrimidine core and the fluorophenyl group.

Triazolopyrimidine Modifications

The 6-position of the triazolopyrimidine ring is a key site for functionalization:

-

Pyridinyl Replacement : The pyridin-2-yl group at position 6 can be substituted via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example, analogs with phenyl, 3-methylpyridin-2-yl, or 5-methylpyrazin-2-yl groups have been synthesized (Patents ).

-

Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and boronic acids.

-

Conditions : Reflux in dioxane/water (80–100°C, 12–24 hrs).

-

-

Amino Substitution : The 6-position can undergo nucleophilic substitution with amines (e.g., isopropylamine, piperidine) to yield derivatives with improved solubility (Patents ).

-

Reagents : Amines in THF or DMF.

-

Conditions : 60–80°C, 6–12 hrs.

-

Fluorophenyl Ring Modifications

The fluorine atom at position 4 of the phenyl ring participates in nucleophilic aromatic substitution (NAS):

-

Fluoro Replacement : Substitution with azetidine or morpholine derivatives under basic conditions (Patents ).

-

Reagents : NaN(SiMe₃)₂ or KOtBu, DMF.

-

Conditions : 100–120°C, 24–48 hrs.

-

Oxidation and Reduction

The oxazole and carboxamide moieties are susceptible to redox transformations:

Oxazole Oxidation

-

Methyl Group Oxidation : The 2- and 4-methyl groups on the oxazole ring can be oxidized to carboxylic acids using KMnO₄ or CrO₃ (Patent).

-

Conditions : Acidic aqueous medium (H₂SO₄), 60–80°C.

-

Carboxamide Hydrolysis

-

Amide to Carboxylic Acid : Hydrolysis under acidic (HCl, reflux) or basic (NaOH, ethanol/water) conditions yields the corresponding carboxylic acid (Patent).

Cross-Coupling Reactions

The aryl halide or boronate functionalities enable cross-coupling:

Buchwald-Hartwig Amination

-

Introduction of secondary amines (e.g., pyrrolidine, piperidine) at the triazolopyrimidine core (Patent ).

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Conditions : 100–110°C, toluene, 12–24 hrs.

-

Sonogashira Coupling

-

Alkynylation at the fluorophenyl ring using terminal alkynes (Patent ).

-

Catalyst : PdCl₂(PPh₃)₂, CuI.

-

Conditions : Et₃N, 80°C, 8–12 hrs.

-

Cyclization and Ring Formation

Compound A serves as a precursor for heterocyclic expansions:

Triazolo Ring Expansion

Stability and Reactivity Trends

-

pH Sensitivity : The carboxamide bond is stable under neutral conditions but hydrolyzes in strongly acidic/basic environments.

-

Thermal Stability : Decomposition occurs above 250°C, with the oxazole ring being most labile (Patent).

-

Photoreactivity : No significant degradation under UV light, making it suitable for long-term storage ().

Applications De Recherche Scientifique

Antiprotozoal Activity

GNF6702 has been primarily studied for its antiprotozoal properties , particularly against kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani. These parasites are responsible for diseases like sleeping sickness and leishmaniasis. GNF6702 acts as an allosteric proteasome inhibitor , disrupting the protein degradation pathway critical for parasite survival. In vitro studies have demonstrated potent activity against these pathogens with IC50 values in the low nanomolar range .

Antimicrobial Properties

In addition to its antiparasitic effects, GNF6702 has shown antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structural motifs can inhibit both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its interaction with bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of GNF6702 can be attributed to its unique structural features:

- Pyrimidine Core : Essential for interaction with biological targets.

- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.

- Oxazole Group : Contributes to overall stability and solubility in biological systems.

These features have been critical in optimizing the compound's efficacy against various pathogens .

Study on Protozoal Infections

A notable study by Kato et al. demonstrated the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, indicating potential antimalarial applications. The research highlighted the compound's ability to effectively inhibit parasite growth across different developmental stages.

Antimicrobial Screening

Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results showed that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance. This underscores the compound's potential as a lead structure for developing new antimicrobial agents .

Mécanisme D'action

GNF6702 acts as an allosteric proteasome inhibitor, which means it binds to a site on the proteasome that is distinct from the active site . This binding induces conformational changes in the proteasome, inhibiting its activity and preventing the degradation of proteins essential for the survival of kinetoplastid parasites . The molecular targets of GNF6702 include the proteasome subunits responsible for protein degradation . By inhibiting these subunits, GNF6702 disrupts the protein turnover process, leading to the accumulation of damaged and misfolded proteins, ultimately resulting in the death of the parasites .

Comparaison Avec Des Composés Similaires

GNF6702 est unique parmi les inhibiteurs du protéasome en raison de sa sélectivité pour les parasites kinétoplastides et de sa faible toxicité pour les cellules mammaliennes . Des composés similaires comprennent GNF5343 et NITD689, qui présentent également une activité antiprotozoaire mais diffèrent en termes de puissance et de sélectivité . GNF5343, par exemple, est un azabenzoxazole qui a été optimisé pour produire GNF6702, ce qui a entraîné une sélectivité améliorée et une toxicité réduite . NITD689 est un autre analogue qui présente une pharmacocinétique favorable et une pénétration cérébrale importante, ce qui le rend efficace dans le traitement des infections du système nerveux central causées par des parasites kinétoplastides .

Activité Biologique

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, commonly referred to as GNF6702, is a synthetic compound with significant biological activity. Developed by researchers at the Genomics Institute of the Novartis Research Foundation, it has been primarily studied for its antiprotozoal properties and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has a molecular formula of C22H16FN7O2 and a molecular weight of 429.4 g/mol. Its IUPAC name reflects its complex structure involving multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H16FN7O2 |

| Molecular Weight | 429.4 g/mol |

| CAS Number | 1799329-72-8 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | >98% |

GNF6702 acts as an allosteric proteasome inhibitor , which means it binds to a site on the proteasome distinct from the active site. This mechanism is crucial for disrupting the protein degradation pathway in parasites, particularly kinetoplastids such as Trypanosoma brucei and Leishmania donovani, which are responsible for diseases like sleeping sickness and leishmaniasis. The compound's selectivity for these parasites over mammalian cells suggests a favorable therapeutic index.

Antiparasitic Activity

Research indicates that GNF6702 exhibits broad-spectrum antiprotozoal activity. In vitro studies have demonstrated its effectiveness against various strains of Trypanosoma and Leishmania. For example, GNF6702 showed an IC50 value in the low nanomolar range against T. brucei, indicating potent antiparasitic effects .

Antimicrobial Properties

In addition to its antiparasitic effects, GNF6702 has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes .

Case Studies

- Study on Protozoal Infections : A study conducted by Kato et al. highlighted the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, showcasing its potential as an antimalarial agent .

- Antimicrobial Screening : Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results indicated that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of GNF6702 can be attributed to its unique structural features:

- Pyrimidine Core : Essential for interaction with biological targets.

- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.

- Oxazole Group : Contributes to overall stability and solubility in biological systems.

Propriétés

Numéro CAS |

1799329-72-8 |

|---|---|

Formule moléculaire |

C22H16FN7O2 |

Poids moléculaire |

429.4 g/mol |

Nom IUPAC |

N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |

Clé InChI |

WXZFCGRYVWYYTG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |

SMILES canonique |

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GNF6702; GNF-6702; GNF 6702; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.